(2R,5S)-1,4-dioxane-2,5-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,5S)-1,4-dioxane-2,5-dicarboxylic acid is an organic compound characterized by its unique dioxane ring structure with two carboxylic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of (2R,5S)-1,4-dioxane-2,5-dicarboxylic acid typically begins with readily available starting materials such as diols and dicarboxylic acids.
Cyclization Reaction: One common method involves the cyclization of a diol with a dicarboxylic acid under acidic conditions to form the dioxane ring. This reaction often requires a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Purification: The crude product is usually purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: (2R,5S)-1,4-dioxane-2,5-dicarboxylic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the carboxylic acid groups can be achieved using reducing agents such as lithium aluminum hydride or borane to yield the corresponding alcohols.
Substitution: The compound can participate in substitution reactions where the carboxylic acid groups are replaced by other functional groups. This can be achieved using reagents like thionyl chloride to form acyl chlorides, which can then undergo further substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, borane in tetrahydrofuran.
Substitution: Thionyl chloride in dichloromethane, phosphorus pentachloride in chloroform.
Major Products Formed
Oxidation: Oxidized derivatives such as dioxane-2,5-dione.
Reduction: Alcohol derivatives like 2,5-dihydroxy-1,4-dioxane.
Substitution: Acyl chloride derivatives and other substituted products.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic chemistry, (2R,5S)-1,4-dioxane-2,5-dicarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
The compound has potential applications in biochemistry as a scaffold for the design of enzyme inhibitors and other biologically active molecules. Its stability and functional groups make it suitable for modification and conjugation with biomolecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. These derivatives can act as prodrugs or active pharmaceutical ingredients with various biological activities.
Industry
In the industrial sector, the compound is used in the production of polymers and resins. Its ability to form stable ring structures makes it valuable in the development of high-performance materials.
Wirkmechanismus
The mechanism by which (2R,5S)-1,4-dioxane-2,5-dicarboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The carboxylic acid groups can form hydrogen bonds and ionic interactions, influencing molecular recognition and binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxane-2,5-dione: A similar compound with a dioxane ring but different functional groups.
1,4-Dioxane-2,5-dicarboxamide: Another related compound with amide groups instead of carboxylic acids.
Uniqueness
(2R,5S)-1,4-dioxane-2,5-dicarboxylic acid is unique due to its specific stereochemistry and functional groups. This configuration provides distinct reactivity and properties compared to its analogs, making it valuable for specialized applications in synthesis and material science.
By understanding the properties, reactions, and applications of this compound, researchers can harness its potential in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
6938-88-1 |
---|---|
Molekularformel |
C6H8O6 |
Molekulargewicht |
176.12 g/mol |
IUPAC-Name |
(2S,5R)-1,4-dioxane-2,5-dicarboxylic acid |
InChI |
InChI=1S/C6H8O6/c7-5(8)3-1-11-4(2-12-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4+ |
InChI-Schlüssel |
JZKLSONINQGNTI-ZXZARUISSA-N |
Isomerische SMILES |
C1[C@@H](OC[C@H](O1)C(=O)O)C(=O)O |
Kanonische SMILES |
C1C(OCC(O1)C(=O)O)C(=O)O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.